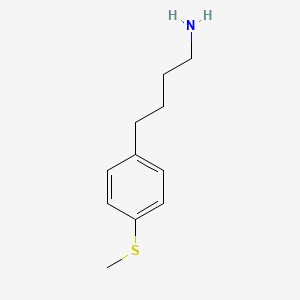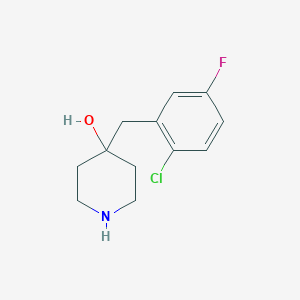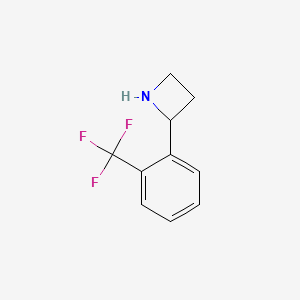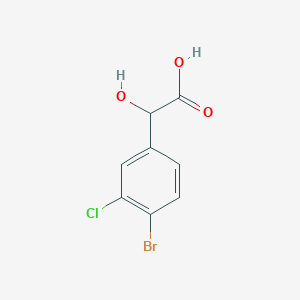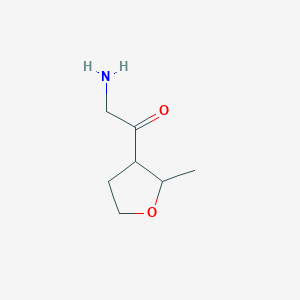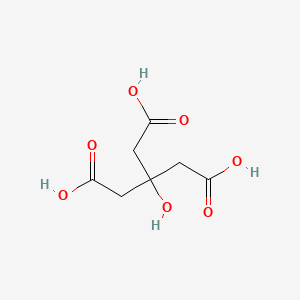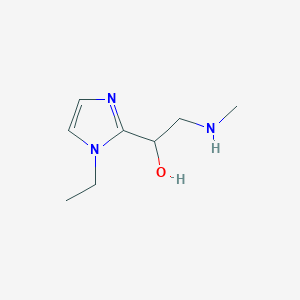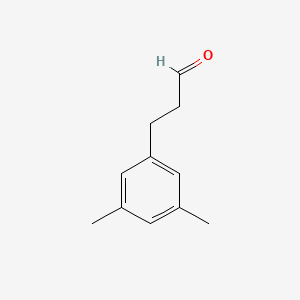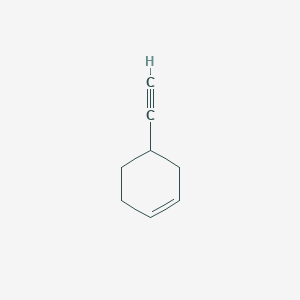![molecular formula C7H11BrO3 B13608886 2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
2-[3-(Bromomethyl)oxolan-3-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid is a chemical compound with the molecular formula C7H11BrO3 It is characterized by the presence of a bromomethyl group attached to an oxolane ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid typically involves the bromination of a precursor compound, such as 3-hydroxymethyl oxolane, followed by subsequent functional group transformations. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve the desired bromomethylation.
Industrial Production Methods
On an industrial scale, the production of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include azido derivatives, thiocyanate derivatives, hydroxymethyl derivatives, and various oxidized products depending on the specific reaction conditions.
Scientific Research Applications
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Bromomethyl)oxolan-3-yl]acetic acid involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s effects are mediated through pathways involving nucleophilic substitution and subsequent biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Chloromethyl)oxolan-3-yl]acetic acid
- 2-[3-(Iodomethyl)oxolan-3-yl]acetic acid
- 2-[3-(Hydroxymethyl)oxolan-3-yl]acetic acid
Uniqueness
2-[3-(Bromomethyl)oxolan-3-yl]acetic acid is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxymethyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions that its analogs may not efficiently undergo.
Properties
Molecular Formula |
C7H11BrO3 |
|---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
2-[3-(bromomethyl)oxolan-3-yl]acetic acid |
InChI |
InChI=1S/C7H11BrO3/c8-4-7(3-6(9)10)1-2-11-5-7/h1-5H2,(H,9,10) |
InChI Key |
OXEAVIRTQDGGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC(=O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)


